![molecular formula C29H33N3O4 B15155995 Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B15155995.png)
Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ISOPROPOXYBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ISOPROPOXYBENZAMIDO)BENZOATE typically involves multiple steps, including the formation of the piperazine ring, benzylation, and subsequent amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ISOPROPOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions may vary depending on the desired reaction, including temperature, pressure, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ISOPROPOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperazine derivatives with varying substituents on the piperazine ring or benzamide moiety. Examples include:
- METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(4-METHOXYBENZAMIDO)BENZOATE
- METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-ETHOXYBENZAMIDO)BENZOATE
Uniqueness
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-ISOPROPOXYBENZAMIDO)BENZOATE is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other similar compounds. These unique features can influence its binding affinity, selectivity, and overall biological activity.
Eigenschaften
Molekularformel |
C29H33N3O4 |
|---|---|
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C29H33N3O4/c1-21(2)36-25-12-9-23(10-13-25)28(33)30-26-19-24(29(34)35-3)11-14-27(26)32-17-15-31(16-18-32)20-22-7-5-4-6-8-22/h4-14,19,21H,15-18,20H2,1-3H3,(H,30,33) |
InChI-Schlüssel |
ZTNKEVLJKGUGRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


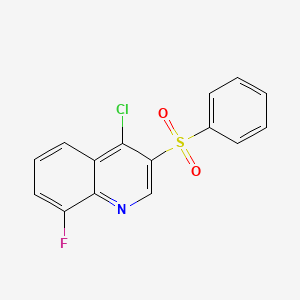
![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155920.png)
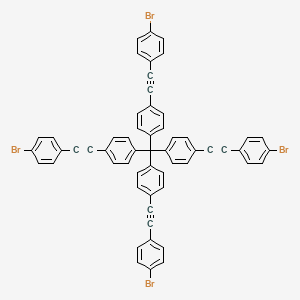
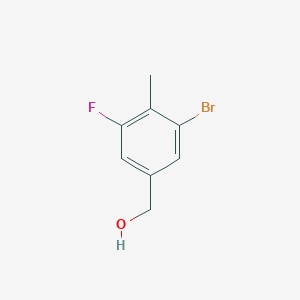
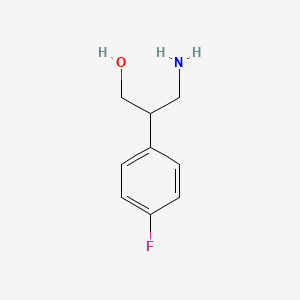

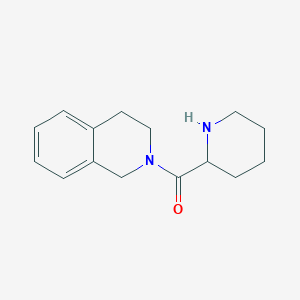
![2-[(2-fluorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155958.png)
![N-[4-(dimethylamino)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B15155996.png)
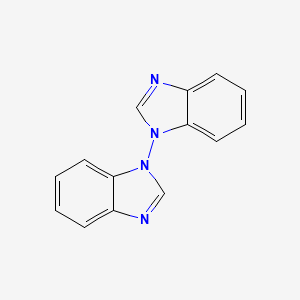
![N-(4-bromo-3-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15156005.png)
![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15156007.png)
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B15156009.png)
![3-Fluorobicyclo[1.1.1]pentan-1-ol](/img/structure/B15156011.png)
